N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide
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Overview
Description
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide, a benzothiazole derivative, primarily targets enzymes like cyclo-oxygenase (COX) and urease . These enzymes play crucial roles in various biological processes. COX is involved in the biosynthesis of prostaglandins, which mediate inflammation and pain . Urease, on the other hand, is associated with the pathogenesis induced by Helicobacter pylori, which can lead to peptic ulcers and may even result in stomach cancer .
Mode of Action
The compound interacts with its targets, inhibiting their activity. For instance, it inhibits COX, thereby reducing the production of prostaglandins and alleviating inflammation and pain . It also exhibits significant urease inhibitory activities , which can help in managing Helicobacter pylori infections.
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting COX. This results in decreased production of prostaglandins, which are derived from arachidonic acid through the action of COX . By inhibiting urease, the compound disrupts the urea cycle, affecting the survival and virulence of Helicobacter pylori .
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys .
Result of Action
The inhibition of COX results in reduced inflammation and pain . The compound’s urease inhibitory activity can lead to decreased virulence of Helicobacter pylori, potentially aiding in the treatment of peptic ulcers and reducing the risk of stomach cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide typically involves multi-step reactions. One common method includes the acylation of 2-amino-6-bromobenzothiazole, followed by further functionalization. The initial step often involves the condensation of 2-aminobenzothiazole with an appropriate acylating agent under acidic or basic conditions to form the desired acetamide derivative .
Industrial Production Methods
Industrial production methods for such compounds often employ scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of green chemistry principles are increasingly being adopted to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the benzothiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced amine derivatives .
Scientific Research Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-cancer agent, antimicrobial agent, and enzyme inhibitor.
Biological Studies: The compound is used in biological assays to study its effects on various cell lines and microorganisms.
Materials Science: Benzothiazole derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound shares a similar benzothiazole core but differs in its functional groups, leading to different biological activities.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Another benzothiazole derivative with distinct substituents, used in anti-cancer research.
Uniqueness
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide is unique due to its specific acetamide and bromobenzamide functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c1-9(21)18-10-6-7-13-14(8-10)23-16(19-13)20-15(22)11-4-2-3-5-12(11)17/h2-8H,1H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRBYUOEOPXKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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